4-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNOS2/c14-10-5-12(18-8-10)13(16)15(11-1-2-11)6-9-3-4-17-7-9/h3-5,7-8,11H,1-2,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXHTNLYAQMNOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)C3=CC(=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide typically involves multiple steps, starting from thiopheneThe final step involves the formation of the carboxamide group through an amidation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 4-position of the thiophene ring undergoes substitution reactions with nucleophiles under catalytic conditions. Key findings include:
-
Bromine’s position directs reactivity: electron-withdrawing carboxamide group enhances electrophilicity at C4, favoring substitution .
-
Steric hindrance from the cyclopropyl group may reduce reaction rates in bulky nucleophiles .
Cross-Coupling Reactions
The bromothiophene moiety participates in palladium-catalyzed cross-couplings:
Suzuki-Miyaura Coupling
-
Conditions : Pd(PPh₃)₄ (5 mol%), K₃PO₄, 1,4-dioxane/H₂O, 90°C .
-
Example : Reaction with 3-chloro-4-fluorophenylboronic acid yields monosubstituted biaryl products (33–40%) .
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Limitation : Competitive debromination observed with electron-deficient boronic acids .
Buchwald-Hartwig Amination
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Substrates : Aryl bromides react with amines under Pd catalysis .
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Relevance : The carboxamide’s NH group may require protection to prevent side reactions .
Hydrolysis of the Carboxamide Group
The carboxamide bond can undergo acid- or base-catalyzed hydrolysis:
| Conditions | Reagents | Product | Notes |
|---|---|---|---|
| Acidic | 6M HCl, reflux, 12h | Thiophene-2-carboxylic acid | Cyclopropylamine released |
| Basic | NaOH (aq), EtOH, 80°C | Sodium carboxylate | Requires prolonged heating |
-
Hydrolysis kinetics depend on steric shielding from the N-cyclopropyl-N-(thiophen-3-ylmethyl) substituents.
Electrophilic Substitution on Thiophene
The electron-rich thiophene ring undergoes electrophilic substitution, though regioselectivity is influenced by substituents:
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Nitration : HNO₃/H₂SO₄ at 0°C preferentially nitrates the 5-position of the bromothiophene ring .
-
Sulfonation : Limited by steric bulk of the carboxamide group .
Functionalization of the Cyclopropyl Group
The cyclopropyl ring can undergo ring-opening reactions under strong acidic or oxidative conditions:
| Reaction | Conditions | Outcome |
|---|---|---|
| Acidic ring-opening | H₂SO₄, 60°C | Linear alkyl sulfonate |
| Oxidation | KMnO₄, H₂O, 25°C | Cyclopropane diol (low yield) |
Thiophene Methylation/Functionalization
The thiophen-3-ylmethyl group participates in:
Scientific Research Applications
4-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substituent Effects
The table below compares key structural elements and properties of 4-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide with similar compounds:
Key Observations:
- Substituent Diversity : The main compound’s cyclopropyl and thiophen-3-ylmethyl groups distinguish it from analogs with nitro (), benzimidazole (), or fused heterocyclic systems (). These substituents influence electronic properties, steric bulk, and hydrophobicity.
- Bromine Effects : The bromine atom in the main compound and ’s analog enhances electrophilicity and may improve binding to hydrophobic pockets in biological targets.
Physicochemical and Pharmacokinetic Properties
- Solubility and Permeability: The N-alkyl-5-(1H-benzimidazol-1-yl)thiophene-2-carboxamide series () exhibits moderate solubility (30–50 μg/mL) and high permeability (≥30 × 10⁻⁶ cm/s), attributed to balanced hydrophobicity (logP 3–5). The main compound’s cyclopropyl group may reduce solubility relative to these analogs but enhance permeability due to its compact, non-polar nature .
- Crystal Packing and Stability : highlights that substituents like nitro groups influence dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene-phenyl systems), affecting crystal packing and stability. The main compound’s bromine and thiophen-3-ylmethyl groups may induce distinct intermolecular interactions (e.g., C–H···Br or π-stacking) .
Biological Activity
4-Bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with a bromine atom, a cyclopropyl group, and thiophene moieties. Its molecular formula is , indicating the presence of multiple heteroatoms that contribute to its unique properties.
The biological activity of 4-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide is primarily attributed to its interactions with biological macromolecules. The presence of the bromine atom and the thiophene ring allows for specific interactions such as:
- Hydrogen Bonding : The amide functional group can form hydrogen bonds with target enzymes or receptors.
- π-π Stacking : The aromatic nature of the thiophene rings facilitates π-π stacking interactions with nucleic acids or proteins, potentially influencing their activity.
These interactions can modulate various cellular pathways, leading to therapeutic effects such as anticancer or antimicrobial activities.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound. For instance, it has shown promising results against various cancer cell lines, including:
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Induction of apoptosis via caspase activation |
| U-937 (Leukemia) | 8.3 | Cell cycle arrest at G1 phase |
| HCT116 (Colon) | 12.0 | Inhibition of proliferation |
The compound's efficacy was compared to standard chemotherapeutics, showing comparable or superior activity in some cases, particularly in inducing apoptosis in MCF-7 cells through increased caspase-3/7 activity .
Antimicrobial Activity
In addition to its anticancer properties, 4-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide has been evaluated for antimicrobial activity. Preliminary results indicate:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
These findings suggest that the compound may serve as a lead candidate for developing new antimicrobial agents .
Case Studies
-
Study on Anticancer Mechanisms :
A study investigated the effect of 4-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide on MCF-7 cells. Results indicated that treatment led to significant apoptosis characterized by increased expression of pro-apoptotic factors and decreased anti-apoptotic proteins . -
Evaluation Against Multidrug Resistant Strains :
Another study assessed the compound's efficacy against multidrug-resistant bacterial strains. The results highlighted its potential as an effective treatment option where conventional antibiotics fail .
Q & A
Q. Critical Intermediates :
- 4-Bromo-thiophene-2-carbonyl chloride (activated form for amidation).
- N-Cyclopropyl-N-(thiophen-3-ylmethyl)amine (dual-substituted amine nucleophile).
Key Optimization : Use anhydrous CH₂Cl₂ under reflux with nitrogen protection to minimize side reactions .
How is this compound characterized structurally, and what spectroscopic markers are definitive?
Basic Research Focus
Characterization relies on multinuclear NMR, IR, and mass spectrometry :
- ¹H NMR :
- Thiophene protons: δ 6.8–7.5 ppm (split patterns depend on substitution).
- Cyclopropyl CH₂: δ 0.5–1.2 ppm (multiplet).
- Thiophen-3-ylmethyl CH₂: δ 3.5–4.0 ppm (doublet, J = 6–8 Hz) .
- ¹³C NMR :
- Carbonyl (C=O): ~165–170 ppm.
- Thiophene C-Br: ~115–120 ppm .
- IR : Strong C=O stretch at ~1680–1700 cm⁻¹, N-H (amide) at ~3300 cm⁻¹ .
- HRMS : Exact mass confirmation with <5 ppm error .
What strategies improve yield and purity during the N,N-disubstituted amidation step?
Q. Advanced Research Focus
- Coupling Agents : Use EDCI/HOBt or DCC to minimize racemization and improve efficiency .
- Purification : Reverse-phase HPLC (MeCN/H₂O gradient) effectively removes unreacted amines and byproducts. Yields >65% are achievable with optimized gradients .
- Solvent Choice : Anhydrous CH₂Cl₂ reduces hydrolysis of the acyl chloride intermediate.
- Stoichiometry : A 1.2:1 molar ratio of amine to acyl chloride ensures complete reaction .
Data Contradictions : Some protocols report lower yields (~47%) with bulkier amines, necessitating iterative optimization .
How does the 4-bromo substituent influence the compound’s electronic properties and reactivity?
Advanced Research Focus
The bromine atom:
- Electron-Withdrawing Effect : Reduces electron density on the thiophene ring, directing electrophilic substitutions to the 5-position.
- Reactivity : Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
- Steric Impact : Minimal due to its position relative to the carboxamide group, preserving substrate accessibility in catalytic reactions.
Q. Experimental Validation :
- DFT Calculations : Show decreased HOMO density at the brominated position, aligning with observed regioselectivity in reactions .
What intermolecular interactions stabilize the crystal structure of related thiophene carboxamides?
Advanced Research Focus
X-ray crystallography of analogs reveals:
- Hydrogen Bonding : N-H···O=C interactions between amide groups (2.8–3.0 Å).
- Weak Interactions : C-H···S and C-H···O contacts (3.2–3.5 Å) propagate supramolecular layers .
- Packing Motifs : Parallel π-π stacking of thiophene rings (3.8–4.2 Å spacing) enhances thermal stability.
Implications : These interactions guide co-crystal design for improved solubility or bioavailability.
What biological or catalytic applications are hypothesized for this compound?
Q. Advanced Research Focus
- Antimicrobial Activity : Structural analogs (e.g., N-aryl thiophene carboxamides) inhibit bacterial growth via disruption of membrane integrity .
- Enzyme Inhibition : The bromothiophene scaffold may target kinases or proteases, with docking studies suggesting binding to ATP pockets .
- Catalysis : Potential as a ligand in transition-metal complexes for C-C coupling reactions, leveraging the thiophene’s electron-deficient nature .
Data Gaps : Specific bioactivity data for this compound are lacking, necessitating enzymatic assays (e.g., MIC testing, IC₅₀ determination).
How can computational methods predict the compound’s reactivity or binding modes?
Q. Advanced Research Focus
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., proteins).
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR : Correlate substituent effects (e.g., bromine vs. methyl) with activity trends .
Validation : Compare computational predictions with experimental SAR data from analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
